N,N-dimethyl-3-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)aniline
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Overview
Description
N,N-dimethyl-3-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)aniline is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)aniline typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with an appropriate electrophile.
Coupling with Aniline: The final step involves coupling the pyridazine-pyrrolidine intermediate with aniline through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild temperatures.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N,N-dimethyl-3-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)aniline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders or cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)aniline involves its interaction with specific molecular targets. The pyridazine ring can interact with enzymes or receptors, modulating their activity. The compound may also affect signaling pathways by binding to proteins or nucleic acids, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)benzene
- N,N-dimethyl-3-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)pyridine
Uniqueness
N,N-dimethyl-3-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both pyridazine and pyrrolidine rings, along with the aniline moiety, allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H24N4O2 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C19H24N4O2/c1-14-7-8-18(21-20-14)25-13-15-9-10-23(12-15)19(24)16-5-4-6-17(11-16)22(2)3/h4-8,11,15H,9-10,12-13H2,1-3H3 |
InChI Key |
QHYWKEVEALTAGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CC(=CC=C3)N(C)C |
Origin of Product |
United States |
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